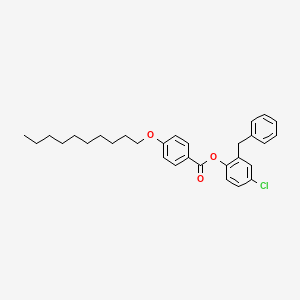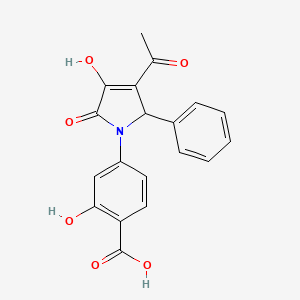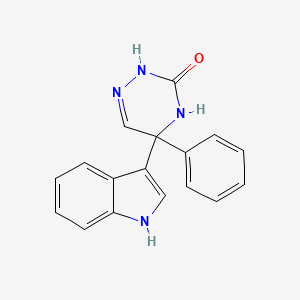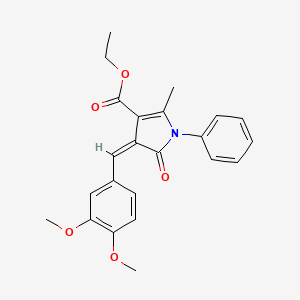![molecular formula C15H17Cl3N6O2 B11543274 N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[4-クロロ-6-(エチルアミノ)-1,3,5-トリアジン-2-イル]アミノ}エチル)-2-(2,4-ジクロロフェノキシ)アセトアミドは、トリアジン系除草剤に属する合成有機化合物です。これらの化合物は、広葉雑草やイネ科雑草の防除のために農業で広く使用されています。この化合物の構造は、除草特性で知られているトリアジン環と、その有効性を高めるフェノキシ酢酸部分を特徴としています。
2. 製法
合成経路と反応条件: N-(2-{[4-クロロ-6-(エチルアミノ)-1,3,5-トリアジン-2-イル]アミノ}エチル)-2-(2,4-ジクロロフェノキシ)アセトアミドの合成は、通常、以下の手順を含みます。
トリアジン環の形成: トリアジン環は、シアヌルクロリドとエチルアミンを制御された条件下で反応させることによって合成されます。
フェノキシ酢酸部分の付加: 次に、中間生成物を、適切な塩基の存在下で2,4-ジクロロフェノキシ酢酸と反応させて最終化合物を形成します。
工業的生産方法: この化合物の工業的生産には、自動化された反応器を使用した大規模合成が含まれます。反応条件は、高収率と純度が得られるように最適化されています。このプロセスには以下が含まれます。
制御された温度と圧力: 反応を促進するために、特定の温度と圧力の条件を維持します。
精製: 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製し、不純物を除去します。
反応の種類:
酸化: この化合物は酸化反応を起こし、様々な酸化誘導体を生成します。
還元: 還元反応によって、この化合物は還元形に変換されます。
置換: トリアジン環は、1つ以上の置換基が他の基で置換される置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤。
生成される主な生成物:
酸化誘導体: ヒドロキシル化およびカルボキシル化された生成物の形成。
還元形: アミンおよびアルキル誘導体の形成。
置換生成物: 様々な置換されたトリアジン誘導体。
4. 科学研究の用途
N-(2-{[4-クロロ-6-(エチルアミノ)-1,3,5-トリアジン-2-イル]アミノ}エチル)-2-(2,4-ジクロロフェノキシ)アセトアミドは、いくつかの科学研究用途を持っています。
化学: トリアジン系除草剤の反応性を研究するためのモデル化合物として使用されます。
生物学: 植物の生理学と代謝への影響について調査されています。
医学: 特定の生物活性化合物との構造的類似性により、潜在的な治療的用途について研究されています。
産業: 新しい除草剤製剤や農業製品の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.
Attachment of the Phenoxyacetic Acid Moiety: The intermediate product is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of a suitable base to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Formation of hydroxylated and carboxylated products.
Reduced Forms: Formation of amine and alkyl derivatives.
Substituted Products: Various substituted triazine derivatives.
科学的研究の応用
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of triazine herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
作用機序
この化合物は、標的植物の光合成を阻害することにより、除草効果を発揮します。特に、光化学系II複合体を標的とし、電子伝達鎖を遮断し、活性酸素種の生成につながります。これにより、細胞損傷が起こり、最終的には植物が枯死します。分子標的は、光合成プロセスに不可欠な光化学系II複合体のD1タンパク質です。
類似の化合物:
アトラジン: 類似の作用機序を持つ別のトリアジン系除草剤。
シマジン: 発芽前雑草防除に使用されるトリアジン系除草剤。
プロパジン: 類似の構造的特徴を持つトリアジン系除草剤。
独自性: N-(2-{[4-クロロ-6-(エチルアミノ)-1,3,5-トリアジン-2-イル]アミノ}エチル)-2-(2,4-ジクロロフェノキシ)アセトアミドは、トリアジン環とフェノキシ酢酸部分を組み合わせているため、ユニークです。この構造的特徴は、その除草活性を高め、他のトリアジン系除草剤と比較して、その作用範囲を広げています。
類似化合物との比較
Atrazine: Another triazine herbicide with a similar mechanism of action.
Simazine: A triazine herbicide used for pre-emergence weed control.
Propazine: A triazine herbicide with similar structural features.
Uniqueness: N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a triazine ring and a phenoxyacetic acid moiety. This structural feature enhances its herbicidal activity and broadens its spectrum of action compared to other triazine herbicides.
特性
分子式 |
C15H17Cl3N6O2 |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
N-[2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]ethyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H17Cl3N6O2/c1-2-19-14-22-13(18)23-15(24-14)21-6-5-20-12(25)8-26-11-4-3-9(16)7-10(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,20,25)(H2,19,21,22,23,24) |
InChIキー |
ONFUYMBWBZJATM-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)Cl)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11543198.png)
![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11543203.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)


![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)

![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)
